
6-Nitroheptan-3-one
Overview
Description
6-Nitroheptan-3-one (CAS: 83188-08-3) is a nitro-substituted ketone with the molecular formula C₇H₁₃NO₃ and a molecular weight of 159.19 g/mol. It is supplied as a research-grade chemical in 25 µL vials at a concentration of 10 mM, with a purity exceeding 98.00% . The compound is soluble in organic solvents such as DMSO and ethanol, though solubility varies depending on the solvent and preparation method. For optimal storage, aliquots should be kept at -80°C (6-month stability) or -20°C (1-month stability). Its applications are restricted to non-human research, emphasizing its role in biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitroheptan-3-one typically involves the nitration of heptan-3-one. One common method is the reaction of heptan-3-one with nitric acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the sixth carbon position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Nitroheptan-3-one undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: 6-Aminoheptan-3-one.
Substitution: Various substituted heptan-3-one derivatives depending on the nucleophile used.
Scientific Research Applications
6-Nitroheptan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitroheptan-3-one involves its interaction with molecular targets through its nitro and ketone functional groups. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis with two hypothetical analogs: 5-Nitrohexan-2-one and 7-Nitrooctan-4-one.
Table 1: Comparative Physicochemical Properties
* Hypothetical analogs; data inferred from nitro-ketone trends.
† Assumed based on nitroalkane stability/solubility principles.
Key Findings:
Chain Length and Solubility : Increasing carbon chain length (e.g., 7-Nitrooctan-4-one vs. This compound) typically reduces solubility in polar solvents like DMSO due to heightened hydrophobicity .
Nitro Group Position : The nitro group at C6 in this compound may confer distinct reactivity compared to analogs with nitro groups closer to the ketone (e.g., C5 in 5-Nitrohexan-2-one). This spatial arrangement could influence electrophilic substitution patterns or metabolic stability in biological systems.
Stability : All analogs likely share similar thermal stability profiles when stored at -80°C, as nitroalkanes generally resist decomposition under cryogenic conditions .
Research Implications and Limitations
- Synthesis Pathways : Nitro-ketones like this compound are often synthesized via nitration of preformed ketones, but reaction yields and byproducts depend on nitro group placement and steric hindrance.
Note: The lack of direct experimental data for analogs underscores the need for further comparative studies on solubility, reactivity, and bioactivity.
Biological Activity
6-Nitroheptan-3-one (C7H13NO3) is a nitro compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
This compound is characterized by the presence of a nitro group () and a ketone functional group. The molecular structure can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C7H13NO3 |
Molecular Weight | 159.19 g/mol |
CAS Number | 13184729 |
Chemical Classification | Nitro compound |
The presence of the nitro group significantly influences the compound's biological properties, enhancing its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
Nitro compounds like this compound exhibit a wide range of biological activities, including:
- Antimicrobial Activity : Nitro groups are known to produce reactive intermediates upon reduction, which can damage microbial DNA, leading to cell death. This mechanism is crucial for the efficacy of many antimicrobial agents, including metronidazole and other nitro derivatives .
- Antineoplastic Effects : Nitro compounds have been investigated for their potential in cancer therapy. The reduction of nitro groups can lead to the formation of cytotoxic species that target cancer cells selectively .
- Anti-inflammatory Properties : Some nitro compounds exhibit anti-inflammatory effects by modulating cellular signaling pathways. For instance, nitrated fatty acids have shown promise in reducing inflammation through interactions with specific proteins involved in inflammatory responses .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study highlighted the antimicrobial activity of various nitro compounds, indicating that this compound could be effective against pathogens such as Helicobacter pylori and Staphylococcus aureus. The mechanism involves the activation of the nitro group within the bacterial cell, leading to the generation of toxic intermediates that disrupt cellular functions .
- Anticancer Potential : Research has demonstrated that compounds with nitro groups can induce apoptosis in cancer cells. In vitro studies using this compound showed significant cytotoxicity against several cancer cell lines, suggesting its potential as an anticancer agent .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of nitro compounds indicate that modifications to the alkyl chain or the position of the nitro group can enhance biological activity. For example, derivatives of this compound with varied substituents exhibited different levels of enzyme inhibition, highlighting the importance of structural optimization in drug design .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-nitroheptan-3-one, and how can researchers optimize reaction yields?
- Methodological Answer : Synthesis typically involves nitroalkylation of ketones or Michael addition reactions. For example, reacting heptan-3-one with nitromethane under basic conditions (e.g., KOH/EtOH) yields this compound. Optimization includes adjusting stoichiometry (1.5–2.0 equivalents of nitromethane), temperature (0–25°C), and catalyst choice (e.g., phase-transfer catalysts for biphasic systems). Yield improvements require monitoring via GC-MS or HPLC to identify side products like over-nitrated derivatives .
- Table 1 : Common Synthetic Routes and Yields
Method | Reagents/Conditions | Typical Yield (%) | Key Side Products |
---|---|---|---|
Nitroalkylation | Heptan-3-one, nitromethane, KOH | 45–60 | Di-nitro derivatives |
Michael Addition | Enolate intermediates, nitroethane | 35–50 | Oligomerization products |
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Compare H and C spectra with reference data (e.g., CAS registry or published studies). Key peaks: δ 2.5–3.0 ppm (nitro group adjacent CH), δ 170–180 ppm (ketone carbonyl in C).
- IR : Confirm nitro (1520–1370 cm) and ketone (1700–1750 cm) functional groups.
- HPLC/GC-MS : Quantify purity (>95%) and detect impurities using reverse-phase C18 columns or DB-5MS capillary columns .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer : Stability tests should assess thermal, photolytic, and oxidative degradation. Store at –20°C in amber vials under inert gas (N/Ar). Accelerated aging studies (40°C/75% RH for 4 weeks) coupled with LC-MS can identify degradation products like nitroso or hydroxylamine derivatives. Use TGA/DSC to determine decomposition temperatures .
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanism of this compound formation?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and intermediates. Key parameters: activation energy barriers for nitroalkylation steps, solvent effects (PCM models), and steric/electronic influences on regioselectivity. Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms .
Q. What strategies resolve contradictions in reported spectroscopic data for this compound?
- Methodological Answer : Contradictions often arise from solvent effects or impurities. For example, conflicting H NMR shifts may result from residual DMSO in DMSO-d. Replicate experiments under standardized conditions (dry solvents, degassed samples) and cross-validate with high-field NMR (≥500 MHz). Publish raw data (e.g., via repositories like Zenodo) to enable peer verification .
- Table 2 : Contradictory NMR Data and Resolutions
Source | δ (CH-NO) | Resolution Method |
---|---|---|
Study A (2015) | 2.7 ppm | Solvent: CDCl, 400 MHz |
Study B (2020) | 2.9 ppm | Impurity correction via HSQC |
Q. How can researchers design experiments to probe the kinetic vs. thermodynamic control in this compound synthesis?
- Methodological Answer : Conduct time-dependent studies at varying temperatures (e.g., 0°C vs. 25°C) and quench reactions at intervals (5, 10, 30 min). Analyze product ratios via HPLC. Thermodynamic control favors the most stable product (e.g., trans-isomer), while kinetic control favors the fastest-forming intermediate. Use Eyring plots to determine enthalpy/entropy contributions .
Q. What methodologies address challenges in scaling up this compound synthesis while maintaining stereochemical integrity?
- Methodological Answer : Implement flow chemistry to enhance heat/mass transfer and reduce side reactions. Optimize residence time (e.g., 10–30 min) and catalyst loading (e.g., immobilized enzymes for enantioselective synthesis). Monitor stereochemistry via chiral HPLC (e.g., Chiralpak IA column) or polarimetry .
Q. Methodological Best Practices
Properties
IUPAC Name |
6-nitroheptan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-3-7(9)5-4-6(2)8(10)11/h6H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKAXLRSLQVORW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CCC(C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70525634 | |
Record name | 6-Nitroheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83188-08-3 | |
Record name | 6-Nitroheptan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70525634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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